(3S)-2,2-dimethyloxetan-3-amine
Description
Properties
IUPAC Name |
(3S)-2,2-dimethyloxetan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCMSXOYKIOJPH-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CO1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CO1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (3S)-2,2-dimethyloxetan-3-amine, enabling comparative analysis of their physicochemical and functional properties.
3-(Difluoromethyl)oxetan-3-amine
- Structure : Substituted oxetane with a difluoromethyl group at the 3-position.
- Key Differences :
- The difluoromethyl group introduces strong electron-withdrawing effects, increasing the acidity of the amine proton compared to the dimethyl-substituted analogue.
- Fluorine atoms enhance metabolic stability and lipophilicity, making this compound more suitable for pharmaceutical applications requiring prolonged bioavailability .
3-Methylazetidin-3-amine Dihydrochloride
- Structure : Azetidine (four-membered nitrogen-containing ring) with a 3-methyl substitution and dihydrochloride salt form.
- Key Differences :
(3S,4S,6S)-2-Benzyl-3-[(tert-Butyldimethylsiloxy)-(2,2-dimethyl-1,3-dioxolan)]
- Structure : Contains a 2,2-dimethyl-1,3-dioxolane group, a five-membered ring with two oxygen atoms.
- Key Differences :
Ezlopitant [(2S,3S)-2-(Diphenylmethyl)-N-(5-isopropyl-2-methoxybenzyl)quinuclidin-3-amine]
- Structure : Bicyclic 1-azabicyclo[2.2.2]octane core with aromatic substituents.
- Key Differences :
Comparative Data Table
| Property | This compound | 3-(Difluoromethyl)oxetan-3-amine | 3-Methylazetidin-3-amine Dihydrochloride | Ezlopitant |
|---|---|---|---|---|
| Molecular Weight | ~129.18 g/mol (estimated) | ~149.12 g/mol | ~183.09 g/mol | 412.57 g/mol |
| Ring System | Oxetane | Oxetane | Azetidine | 1-Azabicyclo[2.2.2]octane |
| Substituents | 2,2-Dimethyl | 3-Difluoromethyl | 3-Methyl, dihydrochloride | Diphenylmethyl, methoxybenzyl |
| Polarity | Moderate (oxygen-containing) | High (fluorine electronegativity) | High (amine hydrochloride) | Low (aromatic lipophilicity) |
| Key Applications | Chiral synthon | Pharmaceutical intermediate | Research chemical | NK1 receptor antagonist |
Research Findings and Implications
Reactivity : The oxetane ring in this compound exhibits moderate strain, enabling ring-opening reactions under acidic or nucleophilic conditions. This contrasts with azetidines, which are more basic and prone to protonation-driven reactivity .
Biological Activity: Ezlopitant’s bicyclic structure demonstrates that steric bulk and rigidity enhance target selectivity, a feature less pronounced in smaller oxetane-based amines .
Crystallinity : Hydrogen-bonding interactions in oxetane derivatives (e.g., hydroxyl and carbonyl groups in ) influence crystal packing, whereas dihydrochloride salts () favor ionic lattice formation .
Preparation Methods
Stereoselective Ring-Closing Reactions
The formation of the oxetane ring via intramolecular etherification is a cornerstone of (3S)-2,2-dimethyloxetan-3-amine synthesis. A key approach involves stereoselective reduction of aldol precursors to generate 1,3-diol intermediates, which are subsequently functionalized for cyclization. For example, treatment of 1,3-diols with acetyl bromide yields acetoxybromides, where the 1-hydroxy-3-bromo relationship enables nucleophilic displacement under basic conditions. Sodium hydride in tetrahydrofuran (THF) facilitates intramolecular cyclization with double inversion at the benzylic center, preserving stereochemistry.
Table 1: Cyclization Conditions and Yields
| Precursor | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1,3-Diol | NaH | THF | 0–25°C | 85–93 |
| Acetoxybromide | K₂CO₃ | MeOH | Reflux | 70–82 |
Notably, the use of sodium hydride avoids competing elimination pathways, a common issue with bulkier bases like potassium tert-butoxide.
Chiral Pool Synthesis from Sugar Derivatives
Ring Contraction of Carbohydrate Precursors
Chiral oxetanes are accessible via ring contraction of sugar lactones, leveraging the inherent stereochemistry of carbohydrates. Fleet et al. demonstrated that treatment of methyl 2,3-di-O-benzylpentono-1,4-lactones with sodium methoxide induces contraction to oxetane-2-carboxylates. For instance, glucuronolactone derivatives undergo base-mediated rearrangement to yield (3S)-configured oxetanes with >90% stereochemical retention. Subsequent hydrolysis and reductive amination introduce the amine group while preserving chirality.
Key Reaction Sequence:
-
Lactone activation : Triflation of C2 hydroxyl (Tf₂O, pyridine).
-
Amination : LiAlH₄ reduction of oxetane-2-carboxamide to primary amine.
Reductive Amination of Oxetan-3-One
Oxetan-3-One as a Versatile Intermediate
Asymmetric Catalytic Approaches
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
Chiral NHC catalysts enable enantioselective synthesis of oxetane precursors. For example, fluorinated ketones and α-aroyloxyaldehydes react in the presence of catalyst 47 to form diols with excellent diastereomeric ratios (dr >20:1) and enantiomeric excess (ee >95%). Subsequent LiBH₄ reduction and Williamson etherification yield (3S)-configured oxetanes.
Table 2: NHC-Catalyzed Reaction Optimization
| Substrate | Catalyst Loading (%) | ee (%) | Yield (%) |
|---|---|---|---|
| Fluorinated ketone | 10 | 98 | 85 |
| Aroyloxyaldehyde | 5 | 95 | 78 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Intramolecular cyclization : High yields (85–93%) but requires multi-step functionalization.
-
Chiral pool synthesis : Leverages natural product chirality but involves complex protecting group strategies.
-
Reductive amination : Rapid amine introduction but dependent on oxetan-3-one availability.
-
NHC catalysis : Superior stereocontrol but higher catalyst costs.
Table 3: Method Comparison
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Intramolecular | 4 | 62 | 99 | Moderate |
| Chiral pool | 6 | 45 | 95 | Low |
| Reductive amination | 3 | 75 | 98 | High |
| NHC catalysis | 5 | 70 | 98 | Moderate |
Q & A
Basic: What synthetic strategies are effective for preparing (3S)-2,2-dimethyloxetan-3-amine?
Answer:
The synthesis typically involves enantioselective methods to achieve the desired (3S) configuration. One approach is the ring-opening of epoxide precursors using chiral catalysts, such as Jacobsen’s catalysts, to control stereochemistry . Alternatively, cyclization of β-amino alcohols with appropriate leaving groups (e.g., tosylates) under basic conditions can yield the oxetane ring. Post-synthetic purification via recrystallization or chiral HPLC ensures enantiomeric purity . Structural confirmation requires H NMR, C NMR, and X-ray crystallography to verify the stereochemistry and substituent positions .
Advanced: How can researchers resolve contradictions in stereochemical assignments of oxetane derivatives?
Answer:
Discrepancies in stereochemical data often arise from ambiguous NMR interpretations or crystallographic disorder. To resolve these:
- Chiral HPLC : Compare retention times with enantiopure standards .
- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and computed spectra .
- Density Functional Theory (DFT) : Optimize molecular geometries and calculate NMR chemical shifts or optical rotations for comparison with experimental data .
Cross-validation using multiple techniques minimizes misassignments, especially for structurally flexible oxetanes .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the oxetane ring, methyl groups, and amine protons. 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- Chiral HPLC : Ensures enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .
Advanced: How to design stability studies for this compound under varying experimental conditions?
Answer:
- Accelerated Degradation Studies : Expose the compound to stressors (e.g., heat, light, acidic/basic pH) and monitor degradation kinetics via LC-MS .
- Degradant Identification : Use LC-MS/MS and H NMR to characterize byproducts, such as ring-opened amines or oxidized species .
- Moisture Sensitivity : Store samples under controlled humidity and analyze water content via Karl Fischer titration .
Advanced: What computational tools predict the biological interactions of this compound?
Answer:
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with biological activity to prioritize analogs for synthesis .
- Molecular Docking : Simulates binding modes to target proteins (e.g., enzymes, receptors) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assesses binding stability and conformational changes over time .
Experimental validation via enzyme inhibition assays or cellular uptake studies is critical to confirm predictions .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to address low yields in enantioselective synthesis of this compound?
Answer:
- Catalyst Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates and selectivity .
- Temperature Control : Lower temperatures (e.g., -20°C) can reduce side reactions in kinetically controlled steps .
Pilot-scale reactions with in-line monitoring (e.g., FTIR) help identify bottlenecks .
Advanced: How can researchers validate the biological activity of this compound in complex matrices?
Answer:
- Bioanalytical Assays : Use LC-MS/MS to quantify the compound in cell lysates or plasma, ensuring specificity against matrix interferences .
- Isotope-Labeled Standards : Synthesize deuterated analogs as internal standards for accurate quantification .
- Target Engagement Studies : Employ techniques like surface plasmon resonance (SPR) to measure binding affinity to putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
